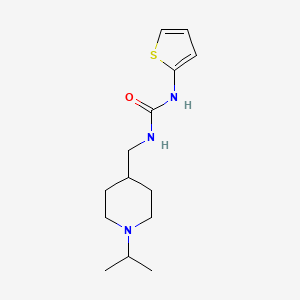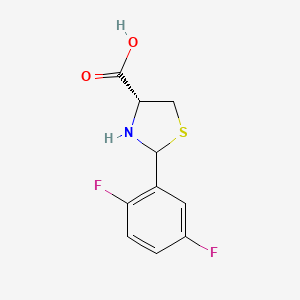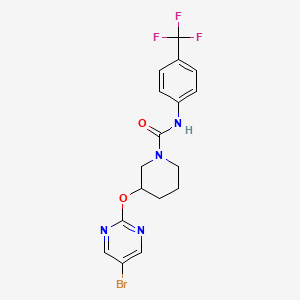![molecular formula C10H19NO3 B2420238 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine CAS No. 1909326-62-0](/img/structure/B2420238.png)
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro nonane ring system. It is primarily used for research purposes in various scientific fields.
科学的研究の応用
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering.
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with this compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine typically involves the following steps:
Formation of the Trioxaspiro Nonane Ring: This step involves the cyclization of appropriate precursors to form the trioxaspiro nonane ring system. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, which may involve the use of methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The final step involves the introduction of the amine group through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound. Reagents such as halides or sulfonates are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, sulfonates, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives.
作用機序
The mechanism of action of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile: Similar structure but with a nitrile group instead of an amine group.
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine is unique due to its specific combination of a trioxaspiro nonane ring system and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHYSKFCPWYJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1COCC12OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2420157.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)
![[(3,5-dimethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2420163.png)
![2-methoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2420164.png)

![N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2420168.png)
![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2420171.png)
![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)

